- Preparation of dimethylbenzoic acid compounds as selective prostaglandin EP4 receptor ligands and EP4 antagonists for treating osteoarthritis and rheumatoid arthritis, United States, , ,
Cas no 97231-91-9 (4-(tert-Butyldimethylsilyloxy)piperidine)
97231-91-9 structure
Product Name:4-(tert-Butyldimethylsilyloxy)piperidine
CAS-Nr.:97231-91-9
MF:C11H25NOSi
MW:215.407804250717
MDL:MFCD11847779
CID:751127
PubChem ID:11481328
Update Time:2025-05-26
4-(tert-Butyldimethylsilyloxy)piperidine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Piperidine, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
- 4-(t-butyldimethylsilyloxy)piperidine
- 4-(tert-butyldimethylsilyloxy)piperidine
- tert-butyl-dimethyl-piperidin-4-yloxysilane
- 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]piperidine (ACI)
- 4-(tert-Butyldimethylsilyloxy)piperidine
-
- MDL: MFCD11847779
- Inchi: 1S/C11H25NOSi/c1-11(2,3)14(4,5)13-10-6-8-12-9-7-10/h10,12H,6-9H2,1-5H3
- InChI-Schlüssel: GCPNPVFWMHBPNS-UHFFFAOYSA-N
- Lächelt: O([Si](C(C)(C)C)(C)C)C1CCNCC1
Berechnete Eigenschaften
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 14
- Anzahl drehbarer Bindungen: 3
4-(tert-Butyldimethylsilyloxy)piperidine Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| abcr | AB402757-250 mg |
4-(tert-Butyldimethylsilyloxy)piperidine, 95%; . |
97231-91-9 | 95% | 250mg |
€470.60 | 2023-04-25 | |
| abcr | AB402757-1 g |
4-(tert-Butyldimethylsilyloxy)piperidine, 95%; . |
97231-91-9 | 95% | 1g |
€1093.80 | 2023-04-25 | |
| TRC | T206035-10mg |
4-(tert-Butyldimethylsilyloxy)piperidine |
97231-91-9 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | T206035-50mg |
4-(tert-Butyldimethylsilyloxy)piperidine |
97231-91-9 | 50mg |
$ 210.00 | 2022-06-03 | ||
| TRC | T206035-100mg |
4-(tert-Butyldimethylsilyloxy)piperidine |
97231-91-9 | 100mg |
$ 320.00 | 2022-06-03 | ||
| Alichem | A129008524-1g |
4-(Tert-butyldimethylsilyloxy)piperidine |
97231-91-9 | 95% | 1g |
$683.28 | 2023-08-31 | |
| Alichem | A129008524-5g |
4-(Tert-butyldimethylsilyloxy)piperidine |
97231-91-9 | 95% | 5g |
$2030.13 | 2023-08-31 | |
| Enamine | EN300-250683-0.05g |
4-[(tert-butyldimethylsilyl)oxy]piperidine |
97231-91-9 | 95% | 0.05g |
$146.0 | 2024-06-19 | |
| Enamine | EN300-250683-0.1g |
4-[(tert-butyldimethylsilyl)oxy]piperidine |
97231-91-9 | 95% | 0.1g |
$217.0 | 2024-06-19 | |
| Enamine | EN300-250683-0.25g |
4-[(tert-butyldimethylsilyl)oxy]piperidine |
97231-91-9 | 95% | 0.25g |
$310.0 | 2024-06-19 |
4-(tert-Butyldimethylsilyloxy)piperidine Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Imidazole Solvents: Dichloromethane ; 12 h, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; overnight, rt; 4 h, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ; overnight, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ; overnight, rt
Referenz
- Derivatives of 2H-pyridazin-3-ones, their preparation and their use as SCD-1 inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Imidazole Solvents: Dichloromethane ; 0 °C; 12 h, rt
Referenz
- Preparation of azole derivatives as hepatitis B antiviral agents, World Intellectual Property Organization, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Pyridine Solvents: Dichloromethane ; 0 °C; 5 min, 0 °C
1.2 0 °C; 2.5 h, 0 °C
1.3 Reagents: Water ; 0 °C
1.2 0 °C; 2.5 h, 0 °C
1.3 Reagents: Water ; 0 °C
Referenz
- Amino-oxetanes as amide isosteres by an alternative defluorosulfonylative coupling of sulfonyl fluorides, Nature Chemistry, 2022, 14(2), 160-169
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Imidazole Solvents: Dimethylformamide ; 18 h, rt
Referenz
- Sulfonamide substituted N-(1H-indol-7-yl)benzenesulfonamides and application, World Intellectual Property Organization, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 21 h, rt
Referenz
- Preparation of imidazole derivatives as RORγt inhibitors, Japan, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Triethylamine , Water , Samarium iodide (SmI2) Solvents: Tetrahydrofuran ; rt
Referenz
- Selective cleavage of 3,5-bis(trifluoromethyl)benzylcarbamate by SmI2-Et3N-H2O, Chemical Communications (Cambridge, 2013, 49(61), 6867-6869
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ; 16 h, 15 psi, 15 °C
Referenz
- Preparation of heterocycles as IRAK degraders and uses thereof, World Intellectual Property Organization, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Phosphoric acid Solvents: Tetrahydrofuran , Water ; rt; 4 - 8 h, rt
1.2 Solvents: Water ; rt → 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8
1.2 Solvents: Water ; rt → 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8
Referenz
- Aqueous phosphoric acid as a mild reagent for deprotection of the tert-butoxycarbonyl group, Tetrahedron Letters, 2003, 44(44), 8113-8115
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Pyridine Solvents: Dichloromethane ; 3 h, 0 °C
Referenz
- Preparation of piperidine derivatives as HDAC1 and HDAC inhibitors for the treatment of diseases, World Intellectual Property Organization, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Imidazole Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 3 h, rt
Referenz
- Synthesis of purine-amine cyclin-dependent kinase inhibitors treating human cancers, World Intellectual Property Organization, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Imidazole Solvents: Dichloromethane ; overnight, 25 °C
Referenz
- Quinazoline derivatives as KRAS G12D inhibitors and their preparation, World Intellectual Property Organization, , ,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Imidazole Solvents: Dichloromethane ; overnight, 25 °C
Referenz
- Quinazolines as KRAS G12D inhibitors and their preparation, World Intellectual Property Organization, , ,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Imidazole Solvents: Dichloromethane ; 0 °C; 16 h, rt
Referenz
- Preparation of substituted naphthyl thiadiazolidinones as protein tyrosine phosphatase degraders and methods of use thereof, World Intellectual Property Organization, , ,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 2 h, rt
Referenz
- Preparation of carboxamides as ubiquitin-specific protease inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 2 h, rt
Referenz
- Heteroaryl carboxamide derivatives as ubiquitin-specific protease inhibitors and their preparation, World Intellectual Property Organization, , ,
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Imidazole Solvents: Dichloromethane ; 1 d, rt
Referenz
- Preparation of Vitamin D3 derivatives and pharmaceutical or medical use thereof, World Intellectual Property Organization, , ,
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: Imidazole Solvents: Dichloromethane ; 72 h, rt
Referenz
- Preparation of macrocyclic LRRK2 kinase inhibitors useful in the treatment and/or diagnosis of neurological disorders, World Intellectual Property Organization, , ,
4-(tert-Butyldimethylsilyloxy)piperidine Raw materials
- tert-butyl(chloro)dimethylsilane
- 1-Piperidinecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, [3,5-bis(trifluoromethyl)phenyl]methyl ester
- 1-Piperidinecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-,phenylmethyl ester
- Piperidine, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-(phenylmethyl)-
- 1-Piperidinecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-,1,1-dimethylethyl ester
- t-Butyldimethylsilyl Trifluoromethanesulfonate
4-(tert-Butyldimethylsilyloxy)piperidine Preparation Products
4-(tert-Butyldimethylsilyloxy)piperidine Verwandte Literatur
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
97231-91-9 (4-(tert-Butyldimethylsilyloxy)piperidine) Verwandte Produkte
- 825644-19-7(Piperidine, 3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (3R,5S)-rel-)
- 497181-42-7(Piperidine, 3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (3S,5S)-)
- 146667-82-5(Piperidine,3-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-)
- 207113-36-8((S)-3-(tert-butyldimethylsilyloxy)pyrrolidine)
- 925700-81-8(1-Nonanamine, 9-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-N-methyl-)
- 497181-38-1(4-Piperidinol, 3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (3R,5R)-)
- 159330-31-1((R)-3-(tert-Butyldimethylsilyloxy)pyrrolidine)
- 204580-41-6(4-{(tert-Butyldimethylsilyl)oxymethyl}piperidine)
- 519189-07-2(Piperidine, 3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (3R,5R)-)
- 204580-44-9(4-piperidineethanol tbs)
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